Cathepsin L-IN-2

Description

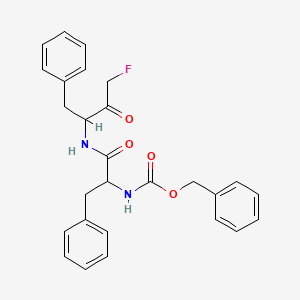

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[1-[(4-fluoro-3-oxo-1-phenylbutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27FN2O4/c28-18-25(31)23(16-20-10-4-1-5-11-20)29-26(32)24(17-21-12-6-2-7-13-21)30-27(33)34-19-22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,29,32)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAILNONEKASNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)CF)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction to Cathepsin L and its Inhibition

An In-Depth Technical Guide to the Biological Activity of Cathepsin L-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of this compound, a known inhibitor of Cathepsin L. This document details its mechanism of action, summarizes its known quantitative inhibitory data, and provides detailed experimental protocols for its characterization. Additionally, it visualizes key pathways and workflows to facilitate a deeper understanding of its scientific applications.

Cathepsin L is a lysosomal cysteine protease that plays a crucial role in intracellular protein degradation and turnover. Beyond its housekeeping functions, Cathepsin L is involved in various physiological processes, including antigen presentation and hormone processing. Dysregulation of Cathepsin L activity has been implicated in a range of pathologies, most notably in cancer progression and neurodegenerative disorders. In cancer, elevated Cathepsin L levels are associated with increased invasion and metastasis due to its ability to degrade components of the extracellular matrix (ECM)[1][2]. Its role in angiogenesis also contributes to tumor growth[3]. In the context of neurodegeneration, it is involved in the processing of key proteins such as progranulin[4].

Given its role in disease, Cathepsin L has emerged as a significant target for therapeutic intervention. This compound is a small molecule inhibitor used in research to probe the functions of Cathepsin L and as a potential starting point for the development of therapeutic agents.

Core Information on this compound

This compound is chemically known as (Rac)-Z-Phe-Phe-FMK[4]. It acts as an irreversible inhibitor of Cathepsin L and has been identified as a tool compound for studying its biological roles in various diseases.

Quantitative Data

The following table summarizes the available quantitative data for this compound's inhibitory activity.

| Compound Name | Synonym(s) | Target | Activity Type | Value | Notes |

| This compound | (Rac)-Z-Phe-Phe-FMK | Human Cathepsin L | IC50 | 15 µM | This is the half-maximal inhibitory concentration. |

Mechanism of Action

This compound is an irreversible inhibitor that functions through a covalent modification of the enzyme's active site. The fluoromethylketone (FMK) "warhead" of the inhibitor is attacked by the nucleophilic thiol group of the active site cysteine residue (Cys25) of Cathepsin L. This results in the formation of a stable, covalent thioether bond, leading to the irreversible inactivation of the enzyme.

Caption: Irreversible covalent inhibition of Cathepsin L.

Signaling Pathways in Cancer Metastasis

Cathepsin L plays a pivotal role in the metastatic cascade. Tumor cells can secrete Cathepsin L, which then degrades components of the extracellular matrix (ECM), such as collagen and laminin. This degradation paves the way for tumor cells to invade surrounding tissues and enter the bloodstream or lymphatic system, leading to metastasis.

Caption: Cathepsin L's role in promoting cancer metastasis.

Experimental Protocols

In Vitro Cathepsin L Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of compounds against Cathepsin L using a fluorogenic substrate.

Materials:

-

Recombinant human Cathepsin L

-

Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

-

Fluorogenic Substrate: Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)

-

This compound (or other test inhibitors)

-

DMSO (for dissolving inhibitors)

-

96-well black microplate

-

Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)

Protocol:

-

Enzyme Preparation: Prepare a working solution of recombinant Cathepsin L in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the assay buffer to achieve a range of desired concentrations.

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the assay buffer.

-

Add 10 µL of the diluted inhibitor solutions to the respective wells. For the control (no inhibition), add 10 µL of assay buffer with the corresponding DMSO concentration.

-

Add 20 µL of the prepared Cathepsin L solution to all wells except for the substrate control wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation: Add 20 µL of the fluorogenic substrate (Z-Phe-Arg-AMC) solution to all wells. The final substrate concentration is typically around 10-20 µM.

-

Measurement: Immediately place the plate in the microplate reader and measure the increase in fluorescence over time at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Caption: Workflow for a fluorometric Cathepsin L inhibition assay.

Cancer Cell Invasion Assay (Boyden Chamber Assay)

This protocol provides a general framework for assessing the impact of Cathepsin L inhibition on the invasive potential of cancer cells.

Materials:

-

Invasive cancer cell line

-

Boyden chambers with Matrigel-coated inserts (e.g., 8 µm pore size)

-

Cell culture medium (with and without serum)

-

This compound

-

Staining solution (e.g., Crystal Violet)

-

Microscope

Protocol:

-

Cell Culture: Culture the cancer cells to sub-confluency.

-

Cell Preparation: Harvest the cells and resuspend them in serum-free medium containing the desired concentrations of this compound or a vehicle control.

-

Assay Setup:

-

Add serum-containing medium (as a chemoattractant) to the lower chamber of the Boyden apparatus.

-

Seed the pre-treated cells into the upper chamber of the Matrigel-coated inserts.

-

-

Incubation: Incubate the chambers for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.

-

Staining:

-

After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the insert with a staining solution.

-

-

Quantification: Count the number of stained, invaded cells in several microscopic fields.

-

Analysis: Compare the number of invaded cells in the inhibitor-treated groups to the untreated control group to determine the percentage of invasion inhibition.

In Vivo Studies and Potential Applications

Specific in vivo studies utilizing this compound ((Rac)-Z-Phe-Phe-FMK) are not extensively documented in publicly available literature. However, studies with other potent Cathepsin L inhibitors have demonstrated their therapeutic potential. For instance, the Cathepsin L inhibitor Z-FA-FMK has shown efficacy in mouse models of SARS-CoV-2 infection by inhibiting viral entry. In cancer models, the inhibition of Cathepsin L has been shown to reduce tumor growth and metastasis. The combination of Cathepsin L inhibitors with conventional chemotherapy is a promising area of investigation.

These findings suggest that this compound, as a tool compound, can be valuable for preclinical studies investigating the role of Cathepsin L in various disease models.

Conclusion

This compound is an irreversible inhibitor of Cathepsin L with a reported IC50 of 15 µM. Its mechanism of action involves the covalent modification of the active site cysteine. While it serves as a valuable research tool for studying the roles of Cathepsin L in cancer and neurodegeneration, a comprehensive understanding of its biological activity is limited by the lack of a detailed public selectivity profile and specific in vivo efficacy data. Further research is warranted to fully characterize this compound and its potential as a lead for the development of more potent and selective Cathepsin L inhibitors for therapeutic applications.

References

Cathepsin L-IN-2: A Technical Guide for Cancer Invasion and Metastasis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin L, a lysosomal cysteine protease, is a pivotal enzyme implicated in the progression of various cancers. Its overexpression and secretion by tumor cells are strongly correlated with increased cancer cell invasion, metastasis, and angiogenesis. Cathepsin L facilitates these processes by degrading components of the extracellular matrix (ECM), activating other proteases, and promoting epithelial-mesenchymal transition (EMT). Consequently, it has emerged as a promising therapeutic target for anti-cancer drug development. Cathepsin L-IN-2, an isomer of Z-Phe-Phe-FMK, is an irreversible inhibitor of Cathepsin L and serves as a critical tool for investigating its role in cancer biology. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, its role in key signaling pathways, and detailed experimental protocols for its use in cancer research.

This compound: Properties and Mechanism of Action

This compound is a potent, irreversible inhibitor of Cathepsin L. Its inhibitory activity is attributed to the fluoromethylketone (FMK) moiety, which forms a covalent bond with the active site cysteine residue of the enzyme.

| Property | Value | Reference |

| Synonyms | (Rac)-Z-Phe-Phe-FMK | [1] |

| Molecular Formula | C29H30FN3O5 | N/A |

| Molecular Weight | 520.57 g/mol | N/A |

| IC50 (Cathepsin L) | 15 µM | [1] |

| Mechanism of Action | Irreversible covalent inhibitor | [1] |

Role of Cathepsin L in Cancer Invasion and Metastasis

Cathepsin L plays a multifaceted role in promoting cancer invasion and metastasis through several key mechanisms:

-

Extracellular Matrix (ECM) Degradation: Secreted Cathepsin L can directly degrade various components of the ECM, including collagen, laminin, and fibronectin.[2] This breakdown of the physical barrier surrounding the tumor allows cancer cells to invade surrounding tissues.

-

Activation of Other Proteases: Cathepsin L can activate other proteases, such as matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA), creating a proteolytic cascade that further enhances ECM degradation and cell invasion.[3]

-

Epithelial-Mesenchymal Transition (EMT): Cathepsin L is implicated in the induction of EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. This can be mediated, in part, through the TGF-β signaling pathway.

-

Regulation by Tumor Microenvironment: The expression and activity of Cathepsin L are influenced by the tumor microenvironment. Hypoxia and acidosis, common features of solid tumors, can enhance the secretion of Cathepsin L, thereby promoting a more aggressive metastatic phenotype.

Signaling Pathways

The following diagrams illustrate the central role of Cathepsin L in signaling pathways that drive cancer invasion and metastasis.

Caption: Upstream regulation of Cathepsin L expression and secretion in cancer cells.

Caption: Downstream effects of secreted Cathepsin L promoting cancer invasion and metastasis.

Quantitative Data on Cathepsin L Inhibition

While specific quantitative data for the direct inhibitory effect of this compound on cancer cell invasion is limited in publicly available literature, studies on other potent Cathepsin L inhibitors, such as KGP94, provide valuable insights into the potential efficacy of targeting this enzyme.

| Inhibitor | Cell Line | Assay | Concentration | % Inhibition of Invasion/Migration | Reference |

| KGP94 | PC-3ML (Prostate) | Invasion | 10 µM | ~50% | |

| KGP94 | MDA-MB-231 (Breast) | Invasion | 10 µM | ~60% | |

| KGP94 | 4T1 (Murine Breast) | Invasion | Not Specified | Significant Reduction | |

| KGP207 | 4T1 (Murine Breast) | Invasion | Not Specified | Significant Reduction | |

| Cathepsin L Knockdown | 4T1 (Murine Breast) | Invasion | N/A | Significant Reduction | |

| Cathepsin L Knockdown | A549 (Lung) | Migration | N/A | Significant Reduction | |

| Cathepsin L Knockdown | A549 (Lung) | Invasion | N/A | Significant Reduction | |

| Cathepsin L Knockdown | MCF-7 (Breast) | Migration | N/A | Significant Reduction | |

| Cathepsin L Knockdown | MCF-7 (Breast) | Invasion | N/A | Significant Reduction |

Experimental Protocols

Cell Invasion Assay (Boyden Chamber Assay)

This protocol is a standard method to assess the invasive potential of cancer cells in vitro.

Caption: Workflow for a typical Boyden chamber cell invasion assay.

Materials:

-

Boyden chamber inserts (8 µm pore size)

-

Matrigel (or other basement membrane extract)

-

Cancer cell line of interest

-

Serum-free cell culture medium

-

Complete cell culture medium (with serum as a chemoattractant)

-

This compound

-

Cotton swabs

-

Methanol (for fixation)

-

Crystal Violet stain (or other suitable stain)

-

Microscope

Procedure:

-

Coating the Inserts: Thaw Matrigel on ice. Dilute Matrigel to the desired concentration with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Boyden chamber inserts and incubate for at least 1 hour at 37°C to allow for gelling.

-

Cell Preparation: Culture cancer cells to sub-confluency. The day before the assay, replace the complete medium with serum-free medium and incubate for 24 hours.

-

Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium at the desired concentration. Pre-treat the cells with various concentrations of this compound or vehicle control for 30-60 minutes.

-

Assay Assembly: Add complete medium (containing serum as a chemoattractant) to the lower chamber of the Boyden chamber plate. Carefully place the Matrigel-coated inserts into the wells. Seed the pre-treated cells into the upper chamber of the inserts.

-

Incubation: Incubate the plate at 37°C in a humidified incubator for 24-48 hours.

-

Staining and Quantification: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently remove the non-invading cells and Matrigel from the upper surface of the insert membrane.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet for 15-20 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Quantification: Count the number of stained, invaded cells in several random fields of view under a microscope. Calculate the average number of invaded cells per field. The percentage of invasion inhibition can be calculated relative to the vehicle-treated control.

Western Blot Analysis of Cathepsin L and Signaling Proteins

This protocol allows for the detection and quantification of Cathepsin L and related signaling proteins in cell lysates.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cathepsin L, anti-E-cadherin, anti-vimentin, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and allow them to adhere overnight. Treat the cells with this compound or vehicle control for the desired time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample and prepare them with Laemmli buffer. Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is an invaluable tool for elucidating the intricate roles of Cathepsin L in cancer progression. By irreversibly inhibiting its proteolytic activity, researchers can effectively probe its contributions to cancer cell invasion, metastasis, and the underlying signaling pathways. The experimental protocols provided in this guide offer a solid foundation for investigating the therapeutic potential of targeting Cathepsin L in various cancer models. Further research utilizing this compound and similar inhibitors will undoubtedly continue to unravel the complexities of cancer metastasis and pave the way for the development of novel anti-cancer therapies.

References

An In-depth Technical Guide to the Cysteine Protease Inhibitor Cathepsin L-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin L-IN-2, also known as (Rac)-Z-Phe-Phe-FMK, is a potent, irreversible inhibitor of the cysteine protease Cathepsin L. This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and its applications in biomedical research, with a focus on oncology and neurodegenerative diseases. Detailed experimental protocols and quantitative data are presented to facilitate its use in laboratory settings.

Introduction

Cathepsin L is a lysosomal cysteine protease that plays a crucial role in protein degradation and turnover. Its dysregulation has been implicated in a variety of pathological processes, including cancer progression, invasion, metastasis, and the development of chemoresistance.[1][2] In the context of neurodegenerative diseases, Cathepsin L is involved in pathways related to apoptosis and the processing of amyloid precursor protein.[3][4] this compound has emerged as a valuable tool for studying the physiological and pathological roles of this enzyme and as a potential therapeutic agent.

Chemical and Physical Properties

This compound is a synthetic, cell-permeable peptide derivative. Its key properties are summarized in the table below.

| Property | Value |

| Synonyms | (Rac)-Z-Phe-Phe-FMK, Z-FF-FMK |

| Molecular Formula | C₂₇H₂₇FN₂O₄ |

| Molecular Weight | 462.51 g/mol |

| CAS Number | 108005-94-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action

This compound acts as an irreversible inhibitor of Cathepsin L by forming a covalent bond with the cysteine residue (Cys25) in the enzyme's active site. The fluoromethylketone (FMK) moiety of the inhibitor is key to this irreversible interaction. This covalent modification permanently inactivates the enzyme, preventing it from cleaving its substrates.[5]

Signaling Pathway in Chemoresistance

In cancer cells, elevated Cathepsin L activity can contribute to chemoresistance by degrading protein drug targets and promoting pro-survival signaling pathways. Inhibition of Cathepsin L by this compound can reverse this resistance. One proposed mechanism involves the stabilization of drug targets, such as the chemotherapeutic agent's molecular target, thereby enhancing the drug's efficacy. Additionally, Cathepsin L inhibition has been shown to down-regulate multi-drug resistance proteins like ABCB1 and ABCG2, inhibit autophagy, and promote apoptosis in cancer cells.

References

- 1. Frontiers | Cathepsin L promotes chemresistance to neuroblastoma by modulating serglycin [frontiersin.org]

- 2. Cathepsin L promotes chemresistance to neuroblastoma by modulating serglycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. (Rac)-Z-Phe-Phe-FMK | Beta Amyloid | Cysteine Protease | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Discovery and Synthesis of Cathepsin L-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cathepsin L, a lysosomal cysteine protease, is a critical enzyme implicated in a variety of physiological and pathological processes, including tumor metastasis and neurodegenerative disorders. Its role in disease progression has made it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of Cathepsin L-IN-2, a racemic inhibitor of Cathepsin L. We will delve into its discovery, a detailed plausible synthesis protocol, and its biological activity. This document also outlines experimental procedures for its evaluation and explores the signaling pathways modulated by Cathepsin L, offering insights for researchers in drug discovery and development.

Introduction to Cathepsin L

Cathepsin L is a ubiquitously expressed lysosomal endopeptidase belonging to the papain superfamily of cysteine proteases. It plays a crucial role in the terminal degradation of intracellular and endocytosed proteins.[1] Beyond its housekeeping functions, Cathepsin L is involved in specific cellular processes such as antigen processing, prohormone activation, and tissue remodeling.

Dysregulation of Cathepsin L activity is strongly associated with various pathologies. In oncology, elevated levels of Cathepsin L are correlated with increased tumor invasion and metastasis in a variety of cancers, including glioblastoma.[2][3][4] In neurodegenerative diseases like Alzheimer's, Cathepsin L is involved in the processing of amyloid precursor protein (APP), influencing the production of amyloid-β peptides.[5] Given its significant role in these diseases, the development of potent and selective Cathepsin L inhibitors is an active area of research.

Discovery of this compound

This compound, also known as (Rac)-Z-Phe-Phe-FMK, was identified as an irreversible inhibitor of Cathepsin L. It belongs to the class of peptidyl fluoromethyl ketones, which are known to act as covalent inhibitors of cysteine proteases. The fluoromethylketone "warhead" forms a stable thioether bond with the active site cysteine residue of the enzyme, leading to its irreversible inactivation. The dipeptide backbone, Z-Phe-Phe, provides specificity for the active site of Cathepsin L.

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Phenylalanine fluoromethylketone (Phe-FMK)

-

Activation of Z-Phenylalanine: To a solution of Z-Phenylalanine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add thionyl chloride (1.2 equivalents) dropwise. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain Z-Phe-Cl.

-

Formation of Diazomethylketone: Dissolve the crude Z-Phe-Cl in anhydrous diethyl ether and cool to 0 °C. Add a freshly prepared ethereal solution of diazomethane (2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. The reaction should be monitored by TLC. Once complete, carefully quench the excess diazomethane by adding acetic acid.

-

Fluorination: To the solution of Z-Phe-diazomethylketone at 0 °C, add a solution of HF-Pyridine (excess) in THF dropwise. Stir at room temperature for 4 hours. Quench the reaction by carefully adding saturated sodium bicarbonate solution. Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude Z-Phe-FMK in methanol and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon) for 4 hours. Filter the catalyst through celite and concentrate the filtrate to obtain Phenylalanine fluoromethylketone (Phe-FMK).

Step 2: Coupling to form (Rac)-Z-Phe-Phe-FMK

-

To a solution of Z-Phenylalanine (1 equivalent) in anhydrous DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of Phe-FMK (1 equivalent) in DMF to the reaction mixture. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) and stir the reaction at room temperature for 24 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The organic layer is washed with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford (Rac)-Z-Phe-Phe-FMK (this compound).

Biological Activity and Selectivity

This compound is an irreversible inhibitor of Cathepsin L with a reported IC50 of 15 µM. The racemic nature of the compound suggests that one of the enantiomers is likely more active than the other, as is common for chiral inhibitors. The inhibitory activity of this compound against other cathepsins is not well-documented. However, based on the activity of similar compounds, a selectivity profile can be inferred.

| Target Enzyme | This compound (IC50) | Related Compound (Z-Phe-Phe-H) (IC50) | Related Compound (Z-FA-FMK) |

| Cathepsin L | 15 µM | 0.74 nM | Potent Inhibitor |

| Cathepsin B | Data not available | >100-fold selective over Cathepsin B | Potent Inhibitor |

| Cathepsin K | Data not available | Data not available | Data not available |

| Cathepsin S | Data not available | Data not available | Data not available |

Note: Data for related compounds is provided for context and to suggest the potential selectivity profile of this compound. Z-FA-FMK is a known potent inhibitor of both Cathepsin B and L.

Experimental Protocols

Cathepsin L Inhibition Assay (IC50 Determination)

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Human recombinant Cathepsin L

-

Cathepsin L Assay Buffer (e.g., 50 mM Sodium Acetate, 2 mM DTT, 1 mM EDTA, pH 5.5)

-

Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC)

-

This compound

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

-

Enzyme Preparation: Prepare a working solution of Cathepsin L in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate over the desired time course.

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations to be tested.

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of the assay buffer.

-

Add 10 µL of the diluted this compound solution to the test wells. For the control wells (no inhibitor), add 10 µL of assay buffer containing the same concentration of DMSO.

-

Add 20 µL of the Cathepsin L working solution to all wells.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation: Add 20 µL of the Cathepsin L substrate solution to all wells to initiate the reaction.

-

Data Acquisition: Immediately begin reading the fluorescence intensity every minute for 30 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

-

Plot the percentage of inhibition [(1 - (Vinhibitor / Vcontrol)) * 100] against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathways Involving Cathepsin L

Cathepsin L plays a significant role in various signaling pathways that are crucial in cancer and neurodegenerative diseases.

Cathepsin L in Cancer

In cancer, particularly in aggressive tumors like glioblastoma, Cathepsin L is often upregulated and contributes to tumor progression, invasion, and metastasis.

Caption: Cathepsin L signaling in cancer progression.

Cathepsin L can act as an upstream regulator of the NF-κB signaling pathway, which is a key player in promoting cell survival and resistance to apoptosis. By degrading IκB, an inhibitor of NF-κB, Cathepsin L can lead to the translocation of NF-κB to the nucleus and the subsequent transcription of anti-apoptotic genes.

Cathepsin L in Neurodegenerative Diseases

In the context of Alzheimer's disease, Cathepsin L is involved in the proteolytic processing of the amyloid precursor protein (APP).

Caption: Role of Cathepsin L in APP processing.

Cathepsin L, along with other cathepsins like B and S, can exhibit β-secretase activity, cleaving APP at the β-site to generate the C99 fragment, a direct precursor to the amyloid-β peptide. Furthermore, Cathepsin L is involved in the degradation of novel APP C-terminal fragments (CTFs), suggesting a complex role in regulating APP metabolism.

Conclusion

This compound is a valuable tool for studying the multifaceted roles of Cathepsin L in health and disease. This guide has provided a comprehensive overview of its discovery, a plausible synthetic route, and methods for its biological evaluation. The elucidation of Cathepsin L's involvement in critical signaling pathways in cancer and neurodegenerative diseases underscores the therapeutic potential of its inhibitors. Further research into the development of more potent and selective Cathepsin L inhibitors, guided by the principles outlined in this document, holds promise for the development of novel treatments for these debilitating conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of cathepsin L sensitizes human glioma cells to ionizing radiation in vitro through NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsins Trigger Cell Death and Regulate Radioresistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin L affects apoptosis of glioblastoma cells: a potential implication in the design of cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cathepsin L Mediates the Degradation of Novel APP C-Terminal Fragments - PMC [pmc.ncbi.nlm.nih.gov]

Cathepsin L-IN-2: A Technical Guide for Lysosomal Protease Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cathepsin L-IN-2, a valuable research tool for studying the function and therapeutic potential of lysosomal proteases, particularly Cathepsin L. This document details its mechanism of action, provides quantitative data on its activity, outlines key experimental protocols, and visualizes its role in relevant signaling pathways.

Introduction to this compound

This compound, also known as (Rac)-Z-Phe-Phe-FMK, is an isomer of the potent, irreversible Cathepsin L inhibitor Z-Phe-Phe-FMK.[1] It serves as a critical tool for investigating the physiological and pathological roles of Cathepsin L, a lysosomal cysteine protease implicated in a variety of diseases, including cancer and neurodegenerative disorders.[1]

This compound and its isomer function by irreversibly binding to the active site cysteine residue of cathepsins, thereby blocking their proteolytic activity.[1] This covalent modification makes it a stable and effective inhibitor for in vitro and in vivo studies.

Quantitative Data

The inhibitory activity of this compound and related compounds is crucial for experimental design. The following table summarizes the available quantitative data.

| Inhibitor | Target | IC50 | Notes |

| This compound ((Rac)-Z-Phe-Phe-FMK) | Cathepsin L | 15 µM | Isomer of Z-Phe-Phe-FMK.[1] |

| Z-FA-FMK | Cathepsin B/L | 2-10 µM (recommended for cell culture) | A known inhibitor of Cathepsin B and L.[2] |

Key Experimental Protocols

Cathepsin L Activity Assay

This protocol describes a fluorometric assay to measure Cathepsin L activity in cell lysates, which can be adapted to assess the inhibitory effect of this compound.

Materials:

-

Cells of interest

-

This compound

-

Chilled Cell Lysis Buffer (e.g., 20 mM Sodium Acetate, 1 mM EDTA, pH 5.5)

-

Reaction Buffer (e.g., 20 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

-

Cathepsin L Substrate (e.g., Ac-FR-AFC, 10 mM stock)

-

96-well plate (black, flat-bottom for fluorescence)

-

Fluorometer (Excitation: 400 nm, Emission: 505 nm)

Procedure:

-

Cell Lysis:

-

Collect 1-5 x 10⁶ cells by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at maximum speed for 5 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate).

-

-

Assay Setup:

-

Add 50 µL of cell lysate to each well of a 96-well plate.

-

Prepare control wells:

-

Negative Control: 50 µL of Lysis Buffer without cell lysate.

-

Vehicle Control: Lysate from cells treated with the vehicle (e.g., DMSO) used to dissolve this compound.

-

Inhibitor Treatment: Lysate from cells pre-treated with desired concentrations of this compound. Alternatively, the inhibitor can be added directly to the lysate in the well and pre-incubated.

-

-

Add 50 µL of Reaction Buffer to each well.

-

-

Enzymatic Reaction:

-

Add 2 µL of 10 mM Cathepsin L Substrate to each well (final concentration 200 µM).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Read the fluorescence in a fluorometer.

-

The fold-increase in Cathepsin L activity can be determined by comparing the relative fluorescence units (RFU) of the samples to the negative control. The percentage of inhibition can be calculated by comparing the RFU of inhibitor-treated samples to the vehicle control.

-

Matrigel Invasion Assay

This protocol details how to assess the effect of this compound on cancer cell invasion.

Materials:

-

Invasive cancer cell line (e.g., B16 melanoma cells)

-

This compound

-

Matrigel Basement Membrane Matrix

-

Boyden chamber inserts (8.0 µm pore size) for 24-well plates

-

Serum-free cell culture medium

-

Complete cell culture medium with chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Fixing solution (e.g., methanol)

-

Staining solution (e.g., 0.5% Crystal Violet)

Procedure:

-

Preparation of Matrigel-Coated Inserts:

-

Thaw Matrigel on ice.

-

Dilute Matrigel with cold, serum-free medium (the dilution factor needs to be optimized for the cell line).

-

Coat the top of the Boyden chamber inserts with the diluted Matrigel solution.

-

Incubate at 37°C for at least 30 minutes to allow the Matrigel to solidify.

-

-

Cell Preparation and Seeding:

-

Culture cells to ~80% confluency.

-

Starve cells in serum-free medium overnight.

-

Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Prepare cell suspensions containing different concentrations of this compound and a vehicle control.

-

Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add 500 µL of complete medium with a chemoattractant to the lower chamber.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

-

Analysis:

-

After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with a suitable fixative for 10-20 minutes.

-

Stain the fixed cells with Crystal Violet for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of invaded, stained cells in several random fields under a microscope.

-

Western Blot Analysis of Cathepsin L

This protocol allows for the detection of both the pro-enzyme and the active form of Cathepsin L.

Materials:

-

Cell lysates prepared as in the activity assay

-

RIPA buffer with protease inhibitors

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody: Rabbit anti-Cathepsin L antibody (e.g., Proteintech 27952-1-AP, used at 1:1000 dilution).

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation and Electrophoresis:

-

Lyse cells in RIPA buffer containing protease inhibitors.

-

Determine protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Cathepsin L antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Signaling Pathways and Experimental Workflows

Cathepsin L in Cancer Cell Invasion and ECM Degradation

Cathepsin L plays a pivotal role in cancer metastasis by degrading components of the extracellular matrix (ECM), which acts as a barrier to tumor cell invasion.

References

Cathepsin L-IN-2 selectivity for Cathepsin L vs Cathepsin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Cathepsin L-IN-2, focusing on its selectivity for Cathepsin L over Cathepsin B. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Introduction to this compound

This compound, also known by its synonym (Rac)-Z-Phe-Phe-FMK, is an isomer of the well-known Cathepsin L inhibitor, Z-Phe-Phe-FMK.[1] It functions as an irreversible inhibitor by covalently binding to the active site cysteine residues of cathepsins, thereby blocking their proteolytic activity.[1] This inhibitor is utilized in research contexts to investigate the roles of Cathepsin L in various pathological processes, including neurodegenerative diseases and cancer invasion.[1]

Cathepsins L and B are both lysosomal cysteine proteases that play crucial roles in cellular protein turnover.[2][3] However, their substrate specificities and physiological roles can differ, making the development of selective inhibitors essential for targeted therapeutic strategies.

Quantitative Analysis of Inhibitor Potency

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

While specific quantitative data for the selectivity of this compound is limited, the available information for its inhibitory effect on Cathepsin L is presented below.

Table 1: IC50 Value of this compound for Cathepsin L

| Inhibitor | Target Enzyme | IC50 |

| This compound | Cathepsin L | 15 µM |

Experimental Protocol: Fluorometric Cathepsin Inhibition Assay

The following is a representative, detailed protocol for determining the IC50 values of an inhibitor against Cathepsin L and Cathepsin B using a fluorometric assay. This method is based on the cleavage of a synthetic peptide substrate conjugated to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (AMC).

Materials and Reagents

-

Recombinant human Cathepsin L

-

Recombinant human Cathepsin B

-

This compound (or other test inhibitor)

-

Fluorogenic Substrate for Cathepsin L (e.g., Z-Phe-Arg-AMC)

-

Fluorogenic Substrate for Cathepsin B (e.g., Z-Arg-Arg-AMC)

-

Assay Buffer (e.g., 100 mM sodium acetate, 5 mM EDTA, 5 mM DTT, pH 5.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Assay Procedure

-

Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in the assay buffer to achieve a range of desired final concentrations.

-

Enzyme Preparation: Dilute the stock solutions of Cathepsin L and Cathepsin B to their optimal working concentrations in the pre-warmed assay buffer.

-

Assay Plate Setup:

-

Add 50 µL of the diluted enzyme solution (either Cathepsin L or Cathepsin B) to each well of a 96-well plate.

-

Add 10 µL of the diluted inhibitor solutions to the corresponding wells.

-

For control wells, add 10 µL of assay buffer with DMSO (vehicle control) instead of the inhibitor solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 40 µL of the appropriate fluorogenic substrate solution (Z-Phe-Arg-AMC for Cathepsin L or Z-Arg-Arg-AMC for Cathepsin B) to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode for 30-60 minutes at 37°C, with readings taken every 1-2 minutes.

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each inhibitor concentration.

-

Calculate the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualization of Pathways and Workflows

Signaling Pathways Involving Cathepsin L and B

Cathepsins L and B are integral to several key cellular processes. Their roles extend from general protein degradation within the lysosome to more specific functions in inflammation, cholesterol trafficking, and apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The involvement of Cathepsin B and L in inflammation and cholesterol trafficking protein NPC2 secretion in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Cathepsin L in Viral Entry and Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cathepsin L, a lysosomal cysteine protease, has emerged as a critical host factor for the entry and replication of a diverse range of viruses. Its primary role involves the proteolytic processing of viral envelope glycoproteins, a crucial step for mediating the fusion of viral and host cell membranes. This technical guide provides an in-depth analysis of the molecular mechanisms by which Cathepsin L facilitates viral infection, summarizes key quantitative data on its inhibition, details relevant experimental protocols, and visualizes the associated biological pathways and workflows. Understanding the function of Cathepsin L not only illuminates fundamental aspects of virology but also presents a promising target for the development of broad-spectrum antiviral therapeutics.

The Mechanism of Cathepsin L-Mediated Viral Entry

Viral entry into a host cell is a multi-step process that often involves receptor binding, endocytosis, and membrane fusion. For many enveloped viruses, the fusion process is dependent on the proteolytic cleavage of their surface glycoproteins. Cathepsin L, located within the acidic environment of late endosomes and lysosomes, plays a central role in this activation.

Upon endocytosis of the virus particle, the low pH of the endosomal compartment activates Cathepsin L.[1][2] This activated protease then cleaves the viral glycoprotein, typically at specific sites, which induces conformational changes. These changes expose hydrophobic fusion peptides that insert into the endosomal membrane, ultimately driving the fusion of the viral envelope with the host cell membrane and releasing the viral genome into the cytoplasm.[3][4]

Coronaviruses (SARS-CoV and SARS-CoV-2)

For Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and SARS-CoV-2, Cathepsin L is a key player in a TMPRSS2-independent entry pathway.[5] The viral Spike (S) protein binds to the ACE2 receptor on the host cell surface, triggering endocytosis. Within the endosome, Cathepsin L cleaves the S protein, a necessary step for activating its fusion potential. This process is sensitive to inhibitors of endosomal acidification, such as ammonium chloride. Studies have shown that specific inhibitors of Cathepsin L can effectively block SARS-CoV entry. The entry of SARS-CoV can be conceptualized as a three-step process: receptor binding, induced conformational changes in the S glycoprotein, and subsequent proteolysis by Cathepsin L within the endosomes.

Filoviruses (Ebola Virus)

Ebola virus (EBOV) entry is also critically dependent on endosomal cysteine proteases, including both Cathepsin B and Cathepsin L. After macropinocytosis, the EBOV glycoprotein (GP) is cleaved by these cathepsins. This cleavage removes the mucin-like domain and glycan cap, exposing the receptor-binding domain of the GP1 subunit. The cleaved GP, a 19-kDa fragment, is then able to interact with its endosomal receptor, Niemann-Pick C1 (NPC1), which triggers membrane fusion. Inhibition of Cathepsin B and L has been shown to block Ebola virus entry into various cell types, including macrophages.

Other Viruses

The role of Cathepsin L extends beyond coronaviruses and filoviruses. It is also involved in the entry and uncoating of other viruses such as:

-

Reoviruses: Cathepsins B and L are required for the disassembly of the reovirus outer capsid in murine fibroblasts.

-

Hendra and Nipah viruses: Cathepsin L is involved in the proteolytic processing of the fusion protein of these paramyxoviruses.

-

Human Papillomavirus (HPV): Both Cathepsin B and L appear to be involved in the initial steps of HPV16 infection.

Quantitative Data on Cathepsin L Inhibition

The essential role of Cathepsin L in the life cycle of numerous viruses makes it an attractive target for antiviral drug development. A variety of small molecule inhibitors have been identified and characterized for their ability to block viral entry by targeting Cathepsin L.

| Inhibitor | Target Virus | Cell Line | Potency (EC50/IC50) | Reference |

| MDL28170 | SARS-CoV | Vero E6 | IC50 = 2.5 nM (for CTSL activity) | |

| Calpain Inhibitor XII | SARS-CoV-2 | Vero E6 | EC50 = 146 nM | |

| MG-101 | SARS-CoV-2 | Vero E6 | Low nanomolar EC50 | |

| Cathepsin L Inhibitor IV | SARS-CoV-2 | Vero E6 | Low nanomolar EC50 | |

| Z-Tyr-Ala-CHN2 | SARS-CoV-2, SARS-CoV-1, HCoV-229E | Vero E6, A549-hACE2, HeLa-hACE2 | Sub-micromolar | |

| Amantadine | SARS-CoV-2 (pseudovirus) | In vitro and in vivo | Significant inhibition |

Experimental Protocols

Investigating the role of Cathepsin L in viral entry involves a range of specialized experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Pseudovirus Entry Assay

This assay is a direct measure of viral glycoprotein-mediated entry and is often used to screen for inhibitors.

Methodology:

-

Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding a viral envelope protein of interest (e.g., SARS-CoV S protein), a plasmid encoding a retroviral gag-pol, and a reporter plasmid (e.g., luciferase or GFP).

-

Harvest and Titer: Harvest the supernatant containing the pseudotyped viral particles 48-72 hours post-transfection. Determine the viral titer.

-

Infection of Target Cells: Seed target cells (e.g., Vero E6) in a 96-well plate. Pre-treat the cells with a dilution series of the test inhibitor for 1 hour.

-

Inoculation: Inoculate the pre-treated cells with the pseudovirus at a specific multiplicity of infection (MOI).

-

Quantification: After 24-48 hours of incubation, quantify the reporter gene expression (e.g., measure luciferase activity or GFP fluorescence).

-

Data Analysis: Calculate the half-maximal effective concentration (EC50) by fitting the dose-response curve.

Cathepsin L Activity Assay

This biochemical assay measures the enzymatic activity of Cathepsin L and is used to determine the potency of inhibitors.

Methodology:

-

Reagents: Obtain recombinant human Cathepsin L and a fluorogenic substrate (e.g., Z-Phe-Arg-AMC).

-

Assay Buffer: Prepare an appropriate assay buffer with a pH optimal for Cathepsin L activity (typically around pH 5.5-6.0).

-

Inhibitor Incubation: Pre-incubate recombinant Cathepsin L with various concentrations of the test inhibitor for a defined period.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the amount of cleaved substrate.

-

Data Analysis: Calculate the initial reaction velocities and determine the half-maximal inhibitory concentration (IC50) of the inhibitor.

Cell-Free Membrane Fusion Assay

This assay directly assesses the ability of a protease to activate the fusion machinery of a viral glycoprotein.

Methodology:

-

Preparation of Labeled Virions: Produce two populations of pseudoviruses. One population co-expresses the viral glycoprotein and a fluorescent protein (e.g., GFP), and the other expresses the viral receptor and a reporter enzyme (e.g., luciferase).

-

Mixing and Treatment: Mix the two populations of pseudoviruses. Treat the mixture with the protease of interest (e.g., recombinant Cathepsin L) at an appropriate pH.

-

Fusion Event: If the protease activates the glycoprotein, the membranes of the two pseudovirus populations will fuse, leading to the transfer of the reporter enzyme into the GFP-labeled virion.

-

Quantification: Measure the activity of the reporter enzyme (e.g., luciferase) in the fused particles. An increase in reporter activity indicates fusion.

Visualizing Cathepsin L-Mediated Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involving Cathepsin L in viral entry and the experimental approaches used to study them.

Signaling Pathways

References

- 1. journals.asm.org [journals.asm.org]

- 2. rupress.org [rupress.org]

- 3. Frontiers | Cathepsin L in COVID-19: From Pharmacological Evidences to Genetics [frontiersin.org]

- 4. Cathepsin enzyme provides clue to SARS infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of Z-Tyr-Ala-CHN2, a Cathepsin L Inhibitor with Broad-Spectrum Cell-Specific Activity against Coronaviruses, including SARS-CoV-2 [mdpi.com]

Unraveling the Proteolytic Landscape: A Technical Guide to the Physiological Substrates of Cathepsin L

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin L (CTSL) is a lysosomal cysteine protease that plays a critical role in intracellular protein turnover and degradation.[1] However, its functions extend far beyond simple housekeeping, with emerging evidence highlighting its involvement in a diverse array of physiological and pathological processes. These include extracellular matrix (ECM) remodeling, antigen presentation, prohormone processing, and the progression of diseases such as cancer and cardiovascular disorders.[2][3][4][5] The diverse functions of Cathepsin L are intrinsically linked to its broad substrate specificity and its activity in various cellular compartments, including the lysosome, nucleus, and the extracellular space. Understanding the specific physiological substrates of Cathepsin L is therefore paramount for elucidating its mechanisms of action and for the development of targeted therapeutic interventions.

This in-depth technical guide provides a comprehensive overview of the physiological substrates of Cathepsin L, methods for their identification and validation, and the signaling pathways in which they participate.

Data Presentation: Quantitative Analysis of Cathepsin L Substrates

The catalytic efficiency of Cathepsin L against various substrates is a key determinant of its biological function. The following tables summarize available quantitative data, primarily focusing on the kinetic parameters kcat (turnover number) and KM (Michaelis constant), which together determine the specificity constant (kcat/KM).

| Substrate | P2 Residue | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Biological Context | Reference(s) |

| Z-Phe-Arg-AMC | Phe | 1.5 | 0.77 | 1.95 x 10⁶ | Synthetic Fluorogenic Substrate | |

| Z-Leu-Arg-MCA | Leu | - | - | High | Synthetic Fluorogenic Substrate | |

| Abz-KLRSSKQ-EDDnp | Leu/Phe | - | - | High | Synthetic FRET Peptide | |

| Proheparanase | - | - | - | - | ECM Remodeling | |

| Proenkephalin | - | - | - | - | Prohormone Processing |

| Substrate Class | Examples | Role of Cathepsin L |

| Extracellular Matrix Proteins | Collagen (unfolded), Elastin, Fibronectin, Laminin | Degradation and remodeling of the ECM, facilitating cell migration and invasion. |

| Cell Adhesion Molecules | ALCAM, MUC18, L1CAM | Shedding of ectodomains, impacting cell-cell and cell-matrix interactions. |

| Prohormones/Proneuropeptides | Proenkephalin, Proopiomelanocortin (POMC) | Processing into active hormones and neuropeptides like [Met]enkephalin, ACTH, and β-endorphin. |

| Immune System Proteins | Invariant Chain (Ii), Antigens | Degradation of the invariant chain to enable MHC class II peptide loading and processing of antigens for presentation to CD4+ T cells. |

| Transcription Factors | CDP/Cux | Nuclear processing, influencing cell cycle regulation. |

Table 2: Major Classes of Physiological Cathepsin L Substrates and their Biological Significance.

Experimental Protocols: Identifying and Validating Cathepsin L Substrates

A variety of sophisticated techniques are employed to identify and characterize the substrates of Cathepsin L. These methods range from global, unbiased proteomic approaches to targeted validation assays.

Proteomic Identification of Cleavage Sites (PICS)

PICS is a powerful method for determining the substrate specificity of proteases by identifying cleavage sites within a complex mixture of peptides derived from a whole-cell lysate.

Protocol:

-

Peptide Library Generation:

-

Lyse cells (e.g., human cell culture) and digest the proteome into peptides using a specific endoprotease like trypsin, GluC, or chymotrypsin.

-

Chemically protect the primary amines and thiols of the resulting peptides.

-

Purify the proteome-derived peptide library.

-

-

Protease Digestion:

-

Incubate the peptide library with the protease of interest (e.g., Cathepsin L).

-

-

Enrichment of Cleavage Products:

-

The newly generated N-termini (neo-N-termini) of the prime-side cleavage products possess free amine groups.

-

Tag these neo-N-termini with biotin.

-

Isolate the biotinylated peptides using streptavidin affinity chromatography.

-

-

Mass Spectrometry and Data Analysis:

-

Elute the captured peptides and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Bioinformatically reconstruct the non-prime side sequences to determine the full cleavage site.

-

Terminal Amine Isotopic Labeling of Substrates (TAILS)

TAILS is a quantitative N-terminomics approach that enriches for N-terminal peptides, allowing for the identification of both mature protein N-termini and protease-generated neo-N-termini.

Protocol:

-

Protein Labeling:

-

Label the primary amines (N-termini and lysine side chains) of proteins in a sample with an isotopic label (e.g., using heavy and light dimethylation).

-

-

Protease Treatment:

-

Treat one of the isotopically labeled samples with the protease of interest (e.g., Cathepsin L).

-

-

Tryptic Digestion:

-

Digest the proteins in both the control and protease-treated samples with trypsin.

-

-

N-terminal Peptide Enrichment:

-

Utilize a high-molecular-weight dendritic polyglycerol aldehyde polymer to bind and remove all internal tryptic and C-terminal peptides, which now have free N-termini.

-

-

Analysis:

-

The unbound fraction, containing the originally labeled mature N-termini and any newly generated neo-N-termini, is collected by ultrafiltration.

-

Analyze the enriched peptides by LC-MS/MS to identify and quantify the cleavage events.

-

Fluorogenic Substrate Activity Assay

This is a common and straightforward method to measure the enzymatic activity of Cathepsin L in vitro and in cell lysates.

Protocol:

-

Sample Preparation:

-

Prepare cell lysates by collecting cells, lysing them in a suitable buffer (e.g., CL Cell Lysis Buffer), and clarifying the lysate by centrifugation.

-

-

Assay Reaction:

-

In a 96-well plate, add the cell lysate.

-

Add a reaction buffer (e.g., CL Reaction Buffer).

-

Initiate the reaction by adding a fluorogenic Cathepsin L substrate, such as Z-Phe-Arg-AMC (amino-4-trifluoromethyl coumarin).

-

-

Measurement:

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the fluorescence using a fluorometer with an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.

-

The increase in fluorescence corresponds to the cleavage of the substrate and is proportional to the Cathepsin L activity.

-

Western Blotting for Substrate Validation

Western blotting is a standard technique to confirm the cleavage of a specific protein substrate by Cathepsin L.

Protocol:

-

Sample Preparation:

-

Treat cells or a purified protein with active Cathepsin L. Include a control with an inhibited enzyme.

-

Collect the supernatant (for shed ectodomains) or cell lysates.

-

-

SDS-PAGE and Transfer:

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the substrate of interest.

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate and detect the signal using an appropriate imaging system. A smaller band in the Cathepsin L-treated sample compared to the control indicates cleavage.

-

Immunoprecipitation (IP) of Cathepsin L and Substrates

IP can be used to isolate Cathepsin L and its interacting partners, including potential substrates.

Protocol:

-

Cell Lysis:

-

Lyse cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

-

Pre-clearing:

-

Pre-clear the lysate by incubating with an irrelevant antibody and protein A/G-agarose beads to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody specific for Cathepsin L or the potential substrate.

-

Add protein A/G-agarose beads to capture the antibody-antigen complexes.

-

-

Washing and Elution:

-

Wash the beads several times to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting to identify co-precipitated proteins.

-

Immunofluorescence (IF) for Subcellular Localization

IF is used to visualize the subcellular localization of Cathepsin L and its potential substrates, providing evidence for their co-localization and potential interaction.

Protocol:

-

Cell Preparation:

-

Grow cells on coverslips.

-

-

Fixation and Permeabilization:

-

Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody entry.

-

-

Staining:

-

Block non-specific binding sites.

-

Incubate with primary antibodies against Cathepsin L and the substrate of interest.

-

Wash and then incubate with fluorescently labeled secondary antibodies with different fluorophores.

-

-

Imaging:

-

Mount the coverslips and visualize the fluorescence using a confocal or fluorescence microscope. Co-localization of the two signals suggests a potential interaction.

-

Signaling Pathways and Experimental Workflows

The proteolytic activity of Cathepsin L has profound effects on various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key processes and experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Invariant Chain Controls the Activity of Extracellular Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin L in secretory vesicles functions as a prohormone-processing enzyme for production of the enkephalin peptide neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TGF-β Regulates Cathepsin Activation during Normal and Pathogenic Development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Activity Assay for Cathepsin L-IN-2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cathepsin L is a lysosomal cysteine protease belonging to the papain superfamily, playing a crucial role in numerous physiological and pathological processes.[1][2] Its primary functions include protein degradation and turnover within the lysosome, antigen processing for presentation via the MHC class II pathway, and extracellular matrix remodeling.[1][3] Due to its involvement in disease states such as tumor invasion, metastasis, and viral entry, Cathepsin L is a significant target for therapeutic inhibitor development.

Cathepsin L-IN-2, also known as (Rac)-Z-Phe-Phe-FMK, is an isomer of the Cathepsin L inhibitor Z-Phe-Phe-FMK. It functions as an irreversible inhibitor by covalently binding to the active site cysteine residues of cathepsins, thereby blocking their proteolytic activity. This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound against human Cathepsin L using a fluorometric assay.

Principle of the Assay

The inhibitory activity of this compound is quantified using a fluorogenic substrate, such as Z-Leu-Arg-AMC or Ac-Phe-Arg-AFC. In the presence of active Cathepsin L, the substrate is cleaved, releasing a highly fluorescent group (AFC or AMC). The rate of this reaction is monitored by measuring the increase in fluorescence intensity over time. When an inhibitor like this compound is present, the rate of substrate cleavage is reduced, resulting in a decreased fluorescence signal. The half-maximal inhibitory concentration (IC50) can be determined by measuring the enzyme's activity across a range of inhibitor concentrations.

Inhibitor Profile and Comparative Data

The following table summarizes the inhibitory potency of this compound and other known Cathepsin L inhibitors. This data is essential for comparative analysis and validation of assay results.

| Inhibitor Name | Target(s) | IC50 Value | Mechanism of Action |

| This compound | Cathepsin L | 15 µM | Irreversible |

| SID 26681509 | Cathepsin L | 56 nM | Reversible, Competitive |

| Balicatib (AAE581) | Cathepsin K, B, L, S | 48 nM (for Cathepsin L) | Selective |

| Z-FA-FMK | Cathepsin B and L | Not specified | Potent Inhibitor |

| E-64 | General Cysteine Proteases | 9 nM (for Papain) | Irreversible |

Experimental Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

Materials and Reagents

-

Enzyme: Recombinant Human Cathepsin L (pro-form)

-

Inhibitor: this compound (stock solution in DMSO)

-

Substrate: Z-Leu-Arg-AMC (10 mM stock in DMSO) or Ac-FR-AFC (10 mM stock in DMSO)

-

Positive Control Inhibitor: E-64 (optional)

-

Activation Buffer: 100 mM Sodium Acetate, 2 mM EDTA, pH 4.0, with 20 mM Cysteine added fresh.

-

Assay Buffer: 25 mM MES, 5 mM DTT, pH 6.0.

-

Microplates: Black, flat-bottom 96-well plates suitable for fluorescence measurements.

-

Instrumentation: Fluorescence microplate reader.

Reagent Preparation

-

This compound Working Solutions: Prepare a series of dilutions of this compound in Assay Buffer. A typical starting range for an IC50 determination might be from 100 µM down to 1 nM. Ensure the final DMSO concentration in the assay well does not exceed 1%.

-

Substrate Working Solution: Dilute the 10 mM stock substrate to a final concentration of 20 µM in Assay Buffer. Prepare this solution fresh before use and protect it from light.

-

Activated Cathepsin L:

-

Dilute the pro-Cathepsin L enzyme to 100 µg/mL in Activation Buffer.

-

Incubate at 37°C for 60 minutes to allow for auto-activation to the mature form.

-

After activation, dilute the enzyme to a final working concentration (e.g., 0.05 ng/µL or ~1-5 nM) in Assay Buffer. Keep the activated enzyme on ice. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

-

Assay Procedure

-

Plate Setup: Add the following reagents to the wells of a 96-well plate:

-

Blank Wells: 100 µL of Assay Buffer.

-

No Inhibitor Control Wells: 50 µL of Assay Buffer.

-

Inhibitor Wells: 50 µL of the corresponding this compound dilution.

-

Positive Control Wells (optional): 50 µL of E-64 working solution.

-

-

Enzyme Addition: Add 50 µL of the diluted, activated Cathepsin L to all wells except the Blank wells.

-

Pre-incubation: Mix gently and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the 20 µM substrate working solution to all wells. The final volume in each well should be 150 µL.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity kinetically for at least 15-30 minutes, with readings every 60 seconds.

-

For AMC-based substrates : Excitation = 380 nm, Emission = 460 nm.

-

For AFC-based substrates : Excitation = 400 nm, Emission = 505 nm.

-

Data Analysis

-

Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence signal (RFU/min) versus time plot.

-

Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each concentration of this compound: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

-

Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualized Workflows and Pathways

Experimental Workflow Diagram

Caption: Workflow for the this compound in vitro inhibition assay.

Cathepsin L Signaling Pathway in Cancer Metastasis

Caption: Role of secreted Cathepsin L in ECM degradation and metastasis.

References

Application Notes and Protocols for Western Blot Analysis of Cathepsin L Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin L is a lysosomal cysteine protease belonging to the papain superfamily.[1][2] It plays a crucial role in the terminal degradation of intracellular and endocytosed proteins.[1] Cathepsin L is initially synthesized as an inactive pro-enzyme (procathepsin L), which is then processed into its mature, active form within the acidic environment of the lysosome.[3] The molecular weight of procathepsin L is approximately 39-42 kDa, while the mature, single-chain form is about 30 kDa, and a two-chain form consists of a heavy chain around 25 kDa and a light chain around 5 kDa.[4]

Beyond its housekeeping functions in protein turnover, Cathepsin L is implicated in various physiological and pathological processes, including antigen presentation, angiogenesis, and apoptosis. Notably, its dysregulation, particularly overexpression and secretion into the extracellular milieu, is strongly associated with cancer progression, invasion, and metastasis. Extracellular Cathepsin L contributes to the degradation of extracellular matrix (ECM) components like collagen and laminin, facilitating tumor cell invasion. This has positioned Cathepsin L as a compelling therapeutic target for the development of novel anti-cancer agents.

Western blotting is a fundamental technique to study the expression levels of both pro- and mature forms of Cathepsin L and to assess the efficacy of specific inhibitors. This document provides detailed protocols for performing Western blot analysis of Cathepsin L and its inhibition, along with data presentation guidelines and visualization of relevant signaling pathways.

Key Signaling Pathways Involving Cathepsin L

Cathepsin L is a key player in several signaling pathways that are critical in cancer progression. Its enzymatic activity can influence cell migration, invasion, and resistance to therapy.

Cathepsin L in Extracellular Matrix (ECM) Degradation and Invasion

Secreted Cathepsin L can degrade various components of the ECM, a critical barrier to cancer cell dissemination. This process is a key step in tumor invasion and metastasis.

Cathepsin L in Epithelial-Mesenchymal Transition (EMT)

Cathepsin L has been shown to be involved in the regulation of EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness. This can be influenced by signaling molecules like TGF-β.

Experimental Protocols

Western Blot Workflow for Cathepsin L Analysis

The following diagram outlines the general workflow for performing a Western blot to analyze Cathepsin L expression and the effect of its inhibitors.

Detailed Protocol for Western Blotting

1. Sample Preparation from Cell Culture

-

a. Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with Cathepsin L inhibitors (e.g., Z-FY-CHO or SID 26681509) at desired concentrations and for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).

-

b. Cell Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail.

-

Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (total cell lysate) to a new tube.

-

-

c. Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer

-

a. Sample Preparation for Loading:

-

To 20-30 µg of protein lysate, add 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes.

-

-

b. Gel Electrophoresis:

-

Load the prepared samples and a pre-stained protein ladder onto a 12% SDS-polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

c. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

-

3. Immunodetection

-